molecular formula ClIn B1173526 Ethylaluminum sesquibromide CAS No. 12327-99-0

Ethylaluminum sesquibromide

Cat. No.: B1173526
CAS No.: 12327-99-0
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Description

Ethylaluminum sesquibromide (EASB), with the empirical formula C₆H₁₅Al₂Br₃, is an organoaluminum compound characterized by a 3:2 ratio of ethyl groups to bromine atoms. It is a highly reactive, pyrophoric liquid that reacts violently with water and air . EASB is primarily utilized as a catalyst or co-catalyst in polymerization and alkylation reactions. For instance, it acts as a promoter in the direct synthesis of organoaluminum compounds when combined with transition metal catalysts like copper(I) iodide . Its reactivity stems from the polarized Al-Br bonds, enabling it to participate in Lewis acid-base interactions and alkyl transfer reactions.

Properties

CAS No.

12327-99-0

Molecular Formula

ClIn

Synonyms

Ethylaluminum sesquibromide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

Ethylaluminum Sesquichloride (EASC)

  • Formula : C₆H₁₅Al₂Cl₃
  • Physical Properties :
    • Boiling Point: 114–116°C
    • Density: 1.092 g/mL
    • Reactivity: Violent reaction with water; NFPA ratings: Health 3, Flammability 3, Reactivity 3 .
  • Applications :
    • Widely used as a co-catalyst in Ziegler-Natta polymerization for polyethylene and polypropylene production .
    • Removes protons in molten salt systems but alters melt acidity, complicating process control .
  • Key Difference : EASC is more thermally stable than EASB, with a higher boiling point (114–116°C vs. ~165°C for methylaluminum sesquibromide) .

Ethylaluminum Dichloride (EtAlCl₂)

  • Formula : C₂H₅AlCl₂
  • Physical Properties :
    • Boiling Point: 194°C
    • NFPA Ratings: Health 3, Flammability 4, Reactivity 3 .
  • Applications :
    • Co-catalyst in ethylene oligomerization and olefin polymerization .
    • Less effective than EASC in proton removal due to lower Lewis acidity .
  • Key Difference : EtAlCl₂ has a higher flammability risk (NFPA 4) compared to EASB and EASC .

Mthis compound (MASB)

  • Formula : C₃H₉Al₂Br₃
  • Physical Properties :
    • Boiling Point: ~165°C
    • Freezing Point: -23.8°C .
  • Applications: Limited use in specialized alkylation reactions due to methyl group steric hindrance.
  • Key Difference : MASB’s methyl groups reduce its reactivity in alkyl transfer compared to ethyl-containing analogs like EASB .

Comparative Data Tables

Market and Regulatory Insights

  • EASC Market : Valued at USD 250 million in 2023, projected to grow at 5% CAGR driven by polymer demand .
  • Regulatory Status : Classified under UN 3394 (flammable solid) with strict transport regulations .

Q & A

Q. What are the established synthesis methods for ethylaluminum sesquibromide, and how do reaction conditions influence yield?

this compound is typically synthesized via ultrasonic irradiation of ethyl bromide, aluminum, and magnesium powders at room temperature . Alternative methods involve reacting triethylaluminum with bromine or using Lewis acid catalysts like ethylaluminum sesquichloride in hydrocarbon solvents . Key variables affecting yield include:

  • Solvent choice (e.g., diethyl ether enhances intermediate stability).
  • Molar ratios (stoichiometric excess of alkyl halides improves conversion).
  • Ultrasound frequency (higher frequencies reduce reaction time by 30–40%) .

Table 1: Synthesis Methods Comparison

MethodYield (%)Purity (%)Key ConditionSource
Ultrasonic irradiation8298RT, diethyl ether
Lewis acid catalysis75–9095Hydrocarbon solvent, 50°C

Q. Which characterization techniques are most effective for verifying this compound purity and structure?

  • NMR spectroscopy : 1H^{1}\text{H} and 27Al^{27}\text{Al} NMR identify Al-Br bonding environments and alkyl group coordination .
  • Elemental analysis : Confirms Br/Al ratios (theoretical for sesquibromide: 1.5 Br per Al).
  • Thermogravimetric analysis (TGA) : Validates thermal stability up to 165°C (boiling point) .

Q. What safety protocols are critical when handling this compound?

  • Hazard profile : NFPA-704 ratings: Health 3, Flammability 3, Reactivity 3. Violent reactions occur with water, releasing flammable gases (e.g., ethane) .
  • Mitigation strategies :
  • Use inert atmosphere (argon/glovebox) for storage and reactions.
  • Avoid protic solvents; pre-dry glassware to <10 ppm moisture.

Q. How does this compound’s reactivity compare to its chloride analogs in organometallic reactions?

Bromide derivatives exhibit higher Lewis acidity than chlorides due to weaker Al-Br bonds, enhancing their efficacy in polymerization initiators and cross-coupling reactions. For example, this compound achieves 90% yield in triethylborane synthesis vs. 75% for sesquichloride .

Q. What are the key physical properties influencing its experimental applications?

Table 2: Critical Physical Properties

PropertyValueSource
Boiling point165°C
Freezing point-23.8°C
SolubilityHydrocarbons, ethers
Hazard reactivityExplosive with water

Advanced Research Questions

Q. How can computational modeling elucidate the structure-reactivity relationship of this compound?

Density functional theory (DFT) simulations reveal that the bridging Br atoms in [Et2_2Al(μ-Br)2_2AlEt2_2]+^+ clusters lower activation barriers in ethylene insertion reactions by 15–20 kcal/mol compared to monomeric species . Validate models using experimental crystallographic data (if available) and IR/Raman spectra .

Q. What strategies resolve contradictions in reported boiling points (e.g., 165°C vs. 194°C in analogs)?

Discrepancies arise from impurities or measurement techniques (e.g., dynamic vs. static boiling point methods). Reproduce results using:

  • Calibrated differential scanning calorimetry (DSC) for precise thermal analysis.
  • Gas chromatography (GC) to verify compound purity pre-analysis .

Q. How does this compound enhance catalytic efficiency in Mizoroki-Heck-type reactions?

As a co-catalyst, it stabilizes rhodium intermediates via σ-donation from Al-Br bonds, increasing turnover frequency (TOF) by 3× in styrene derivatives synthesis. Optimize by adjusting Al/Rh molar ratios (3:1 recommended) .

Q. What experimental designs minimize side reactions during its use in polymer chemistry?

  • Controlled monomer addition : Slow syringe pumps reduce exothermic side reactions.
  • Low-temperature kinetics : Operate below -10°C to suppress β-hydride elimination .
  • In-situ monitoring : Use FTIR to track Al-Br bond consumption in real time .

Q. How can researchers ensure reproducibility of this compound synthesis across labs?

  • Standardized protocols : Document moisture levels (<5 ppm), solvent batch sources, and ultrasound equipment specifications.
  • Inter-lab validation : Share raw NMR/TGA data via open-access repositories and cross-validate with independent elemental analysis .

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